molecular formula C8H12F2O2 B13438324 4-(2,2-Difluoroethoxy)cyclohexan-1-one

4-(2,2-Difluoroethoxy)cyclohexan-1-one

Cat. No.: B13438324
M. Wt: 178.18 g/mol
InChI Key: OFNORWSRLLOUOB-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)cyclohexan-1-one is an organic compound with the molecular formula C8H12F2O2 It is a cyclohexanone derivative where the cyclohexane ring is substituted with a 2,2-difluoroethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include organic solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2,2-Difluoroethoxy)cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexanone moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog without the difluoroethoxy group.

    4-(2,2-Difluoropropoxy)cyclohexan-1-one: A similar compound with a propoxy group instead of an ethoxy group.

Uniqueness

4-(2,2-Difluoroethoxy)cyclohexan-1-one is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)cyclohexan-1-one

InChI

InChI=1S/C8H12F2O2/c9-8(10)5-12-7-3-1-6(11)2-4-7/h7-8H,1-5H2

InChI Key

OFNORWSRLLOUOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1OCC(F)F

Origin of Product

United States

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